

Tenilsetam: A Technical Guide to its Chemical Structure and Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenilsetam, with the IUPAC name 3-thiophen-2-ylpiperazin-2-one, is a nootropic agent that has been investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Alzheimer's disease.[1] Its mechanism of action is primarily attributed to its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathophysiology of various age-related and diabetic complications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols and signaling pathways associated with **Tenilsetam**.

Chemical Structure and Identification

Tenilsetam is a heterocyclic compound featuring a piperazinone ring linked to a thiophene group.



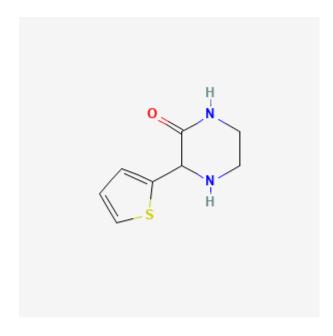


Figure 1. Chemical structure of Tenilsetam.

Identifier	Value	
IUPAC Name	3-thiophen-2-ylpiperazin-2-one	
CAS Number	86696-86-8	
Molecular Formula	C ₈ H ₁₀ N ₂ OS	
Molecular Weight	182.24 g/mol	
SMILES	C1CNC(=O)C(N1)C2=CC=CS2	

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for drug development. The following table summarizes the available data for **Tenilsetam**. It is important to note that while some experimental data is available, other values are computationally predicted and should be considered as such.



Property	Value	Source/Method
Melting Point	Not experimentally determined in available literature.	-
Boiling Point	Not experimentally determined in available literature.	-
Solubility	Soluble in DMSO. Quantitative aqueous solubility data is not readily available.	Commercial supplier data
рКа	Not experimentally determined in available literature.	-
LogP	0.3	Computed (XLogP3)

Experimental Protocols Synthesis of Tenilsetam

A detailed, publicly available experimental protocol for the synthesis of **Tenilsetam** is not readily found in the scientific literature. However, the synthesis of structurally related 3-substituted piperazin-2-ones generally involves the condensation of a diamine with an α -halo ester or a related derivative. For instance, the synthesis of 3-phenyl-2-piperazinone has been reported via the reaction of ethyl α -bromophenylacetate with an excess of ethylenediamine. This general approach could likely be adapted for the synthesis of **Tenilsetam** by utilizing a thiophene-containing starting material.

In Vitro Inhibition of Advanced Glycation End-product (AGE) Formation

The primary mechanism of action of **Tenilsetam** is its ability to inhibit the formation of AGEs. A general protocol to assess this activity in vitro is as follows:

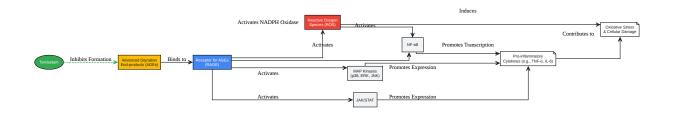
• Preparation of Glycation Substrate: A solution of a model protein, such as bovine serum albumin (BSA), is prepared in a phosphate buffer (pH 7.4).



- Induction of Glycation: A reducing sugar, typically glucose or fructose, is added to the BSA solution to initiate the glycation process.
- Inhibitor Addition: Various concentrations of **Tenilsetam** are added to the BSA-sugar mixture.
 A control group without the inhibitor is also prepared.
- Incubation: The mixtures are incubated at 37°C for a period of several days to weeks to allow for the formation of AGEs.
- Quantification of AGEs: The formation of AGEs is quantified by measuring the characteristic
 fluorescence of these products (excitation ~370 nm, emission ~440 nm) using a
 spectrofluorometer. The percentage of inhibition by **Tenilsetam** is calculated by comparing
 the fluorescence intensity of the samples with and without the inhibitor.

Signaling Pathways

Tenilsetam exerts its potential therapeutic effects by interfering with the pathological signaling initiated by the interaction of Advanced Glycation End-products (AGEs) with their cell surface receptor (RAGE). The binding of AGEs to RAGE triggers a cascade of intracellular events that contribute to inflammation, oxidative stress, and cellular dysfunction.



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Figure 2. Proposed mechanism of **Tenilsetam**'s interference with the AGE-RAGE signaling pathway.

As depicted in Figure 2, **Tenilsetam** is proposed to act upstream by inhibiting the formation of AGEs, thereby preventing the initiation of this detrimental signaling cascade. The activation of RAGE by AGEs leads to the production of reactive oxygen species (ROS) and the activation of key pro-inflammatory transcription factors and signaling pathways, including Nuclear Factor-kappa B (NF-kB), Mitogen-Activated Protein Kinases (MAPKs), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways collectively drive the expression of pro-inflammatory cytokines and contribute to oxidative stress and cellular damage, processes that are central to the pathology of neurodegenerative diseases and diabetic complications.

Conclusion

Tenilsetam is a promising molecule with a well-defined primary mechanism of action as an inhibitor of AGE formation. This technical guide provides a summary of its chemical and physical properties, though a notable gap exists in the availability of comprehensive experimental data for some physicochemical parameters. The outlined experimental protocol for assessing AGE inhibition and the visualization of the relevant signaling pathway offer a foundational understanding for researchers and drug development professionals interested in further investigating the therapeutic potential of **Tenilsetam** and related compounds. Further research to fully characterize its physicochemical profile and to develop and publish a detailed synthetic route would be of significant value to the scientific community.

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